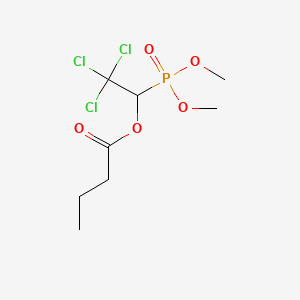

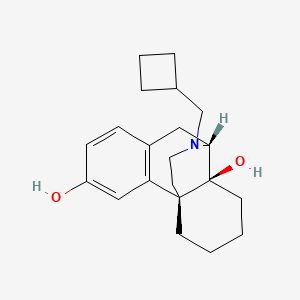

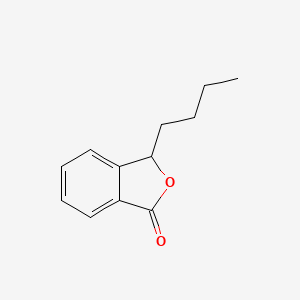

![molecular formula C18H29N3O6 B1668190 N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline CAS No. 134448-10-5](/img/structure/B1668190.png)

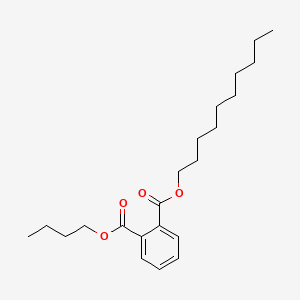

N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline

描述

“N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline” is a small molecule that falls under the category of peptides . It is an experimental compound with the chemical formula C25H35N3O6 .

Molecular Structure Analysis

The molecular structure of this compound includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains isoleucine and proline residues, which are amino acids .Physical And Chemical Properties Analysis

The compound has an average molecular weight of 473.5619 and a monoisotopic weight of 473.252585867 . Unfortunately, other physical and chemical properties like solubility, melting point, and boiling point are not available .科学研究应用

Catalytic Applications

N-arylation of Aryl Halides A study by Guo et al. (2008) developed a protocol for N-arylations of various amines with aryl halides, using a catalyst system involving Fe2O3 and L-proline. This method is notable for its versatility, convenient operation, low cost, and environmental friendliness. It shows potential for both laboratory research and industrial scales (Guo et al., 2008).

Biochemical Research

Carbonylation in Proteins Jia et al. (2016) discussed carbonylation, a posttranslational modification where a carbonyl group is added to amino acids like lysine, proline, arginine, and threonine. This process is significant in various biological processes and diseases such as diabetes and neurodegenerative diseases. Their research developed a predictor called iCar-PseCp for identifying carbonylation sites in proteins (Jia et al., 2016).

Protein Oxidative Damage Petrov and Žagrović (2011) explored the effects of carbonylation on protein structure, dynamics, and aggregability. Their study using molecular dynamics simulations revealed insights into how carbonylation impacts protein behavior, important for understanding age-related disorders (Petrov & Žagrović, 2011).

Synthetic Chemistry

Synthesis of Functionalized Compounds Li et al. (2012) reported on the use of L-proline as an efficient catalyst for the synthesis of various substituted compounds. Their method highlights the importance of L-proline in facilitating chemical reactions under mild, environmentally friendly conditions (Li et al., 2012).

Asymmetric Catalysis Yang et al. (2008) demonstrated the use of acetaldehyde in asymmetric, proline-catalyzed Mannich reactions, yielding β-amino aldehydes with high enantioselectivity. This research highlights the utility of proline in catalyzing asymmetric reactions, important for producing chiral compounds (Yang et al., 2008).

- conducted a study on the selective carbonylation of proteins, identifying carbonylated sites and proposing rules for predicting sites more prone to carbonylation. This research is crucial for understanding protein behavior under oxidative stress and its implications in various diseases (Maisonneuve et al., 2009).

Environmental Chemistry

Detection of Carbonyl Compounds Houdier et al. (2000) introduced a new molecular probe for measuring carbonyl compounds in water samples. This research provides valuable insights into the trace measurement of environmental pollutants, contributing to the field of environmental chemistry and analysis (Houdier et al., 2000).

Material Chemistry

Surface Engineering for Catalytic Processes Shah and Soni (2013) synthesized L-Proline immobilized ZnS nanoparticles and used them as a catalyst for asymmetric aldol reactions. Their work demonstrates the potential of surface-engineered nanoparticles in catalyzing green chemical processes (Shah & Soni, 2013).

属性

IUPAC Name |

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZGJKSEBRELAS-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cathepsin B Inhibitor III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。